3-Aminopyridine-2-carbothioamide

Description

BenchChem offers high-quality 3-Aminopyridine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

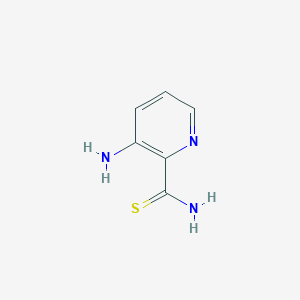

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTSYBYHENEZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627157 | |

| Record name | 3-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-12-6 | |

| Record name | 3-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netrsc.orgnih.gov Its presence in numerous natural products, including vitamins and alkaloids, underscores its fundamental role in biological processes. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological macromolecules such as enzymes and receptors. researchgate.net This inherent property, combined with its aromaticity and the relative ease of chemical modification, makes the pyridine scaffold a highly attractive component in the design of new therapeutic agents. researchgate.netnih.gov

The clinical significance of pyridine derivatives is well-established, with a substantial number of FDA-approved drugs incorporating this moiety. rsc.orgnih.govnih.gov These drugs span a wide range of therapeutic areas, including but not limited to:

Anticancer agents: such as abiraterone (B193195) and crizotinib. rsc.orgnih.gov

Antitubercular drugs: like isoniazid (B1672263) and ethionamide (B1671405). rsc.orgnih.gov

Antiviral medications: for instance, delavirdine (B1662856) for HIV/AIDS. rsc.org

Cardiovascular drugs: including amlodipine (B1666008) and milrinone (B1677136) for hypertension and cardiac support, respectively. nih.govresearchgate.net

Central nervous system agents: such as tacrine (B349632) for Alzheimer's disease and bromazepam for anxiety. researchgate.netnih.gov

A review of FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest proportion being anticancer agents (33%), followed by drugs targeting the central nervous system (20%). nih.govnih.gov This highlights the continued importance and therapeutic potential of the pyridine scaffold in contemporary drug discovery. researchgate.netrsc.org

An Overview of Carbothioamide Functional Groups in Bioactive Molecules

The carbothioamide group, also known as a thioamide, is an isostere of the amide group where the oxygen atom is replaced by a sulfur atom. chemrxiv.orgchemrxiv.org This substitution imparts unique physicochemical properties that can significantly influence the biological activity of a molecule. nih.gov Thioamides are more reactive than their amide counterparts and exhibit different hydrogen bonding capabilities; the N-H group is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.gov

These properties have been exploited by medicinal chemists to enhance the therapeutic profile of various compounds. The incorporation of a thioamide moiety can lead to:

Improved biological activity: In some instances, thioamide-containing compounds have demonstrated superior enzymatic inhibition and pharmacological activity compared to their amide analogs. nih.gov

Enhanced stability: Thioamides can offer increased resistance to thermal and proteolytic degradation, which can improve the pharmacokinetic properties of peptide-based drugs. nih.govnih.gov

Metal chelation: The sulfur and nitrogen atoms of the carbothioamide group can act as bidentate ligands, forming stable complexes with metal ions. This property is particularly relevant for the design of inhibitors for metalloenzymes. nih.govnih.gov

The carbothioamide functional group is present in several clinically used drugs, including the antitubercular agent ethionamide (B1671405) and the antithyroid drug propylthiouracil. chemrxiv.org Its ability to modulate the biological and pharmacokinetic properties of molecules makes it a valuable functional group in the development of new bioactive compounds. chemrxiv.orgnih.gov

The Current Research Landscape of 3 Aminopyridine 2 Carbothioamide and Its Derivatives

Strategies for Constructing the Pyridine Core and Functionalization

The foundational step in synthesizing 3-aminopyridine-2-carbothioamide is the creation of a suitably substituted pyridine ring. This typically involves the strategic oxidation of a methyl group at the 2-position to an aldehyde, which serves as a crucial intermediate.

Synthesis of Pyridine-2-carboxaldehyde Precursors via Oxidation of Methylpyridines

A common and effective method for generating pyridine-2-carboxaldehydes is the oxidation of the corresponding methylpyridines. nih.govwikipedia.org For instance, the oxidation of 2-methyl-3-nitropyridine (B124571) with selenium dioxide can produce the desired 2-formyl-3-nitropyridine intermediate. documentsdelivered.com This transformation is a critical step, as the aldehyde group is essential for the subsequent formation of the carbothioamide. Other oxidizing agents and conditions have also been explored to optimize this conversion. nih.gov For example, a process involving the use of a halogen oxidizing agent in the presence of water and actinic radiation has been developed for oxidizing methylpyridines to pyridine carboxylic acids. google.com Another approach involves the use of trichloro isocyanate as a chlorinating agent in the presence of a catalyst to convert 2-methylpyridine (B31789) to 2-chloromethyl pyridine, which is then hydrolyzed to 2-pyridinemethanol (B130429) and subsequently oxidized to 2-pyridine carboxaldehyde. google.com

Intermediates and Protecting Group Chemistry (e.g., Cyclic Ethylene (B1197577) Acetals)

In the course of synthesizing functionalized pyridines, it is often necessary to protect certain reactive groups to prevent unwanted side reactions. A widely used strategy is the conversion of the aldehyde group into a cyclic ethylene acetal (B89532). nih.govnih.gov This is typically achieved by reacting the pyridine-2-carboxaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. nih.gov The resulting acetal is stable under various reaction conditions, effectively masking the aldehyde functionality while other transformations are carried out on the pyridine ring. wikipedia.orgyoutube.com For example, the nitro group on the pyridine ring can be reduced to an amino group via catalytic hydrogenation while the aldehyde is protected as an acetal. nih.gov The acetal protecting group can then be readily removed under acidic aqueous conditions to regenerate the aldehyde, which is then available for further reaction. wikipedia.org

Formation of the Carbothioamide Moiety

With the functionalized pyridine-2-carboxaldehyde in hand, the next critical step is the introduction of the carbothioamide group. This is most commonly achieved through a condensation reaction.

Condensation Reactions with Thiosemicarbazide (B42300) and Related Compounds

The formation of the carbothioamide is typically accomplished by the condensation of the pyridine-2-carboxaldehyde intermediate with thiosemicarbazide. nih.govnih.gov This reaction proceeds by nucleophilic attack of the hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the thiosemicarbazone, which is synonymous with the carbothioamide derivative in this context. This method is versatile and has been used to synthesize a variety of pyridine-2-carboxaldehyde thiosemicarbazones. nih.govnih.gov The general method for synthesizing thiosemicarbazides involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates. researchgate.net

Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides (related heterocyclic scaffold)

Insights into the synthesis of related heterocyclic structures can be drawn from the preparation of N-substituted 3-aminopyrazine-2-carboxamides. nih.govnih.gov In these syntheses, the starting material, 3-aminopyrazine-2-carboxylic acid, is converted into its corresponding carboxamides through two primary methods. nih.gov One procedure involves the formation of a methyl ester intermediate, which is then reacted with the desired amine. researchgate.net An alternative, more direct approach utilizes a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for amidation. nih.gov These strategies, particularly the use of coupling agents, could potentially be adapted for the synthesis of N-substituted derivatives of 3-aminopyridine-2-carbothioamide.

Derivatization and Structural Modification Approaches

Further diversification of the 3-aminopyridine-2-carbothioamide scaffold can be achieved through various derivatization and structural modification techniques. These approaches allow for the exploration of structure-activity relationships by introducing different functional groups and substituents onto the core molecule.

Alkylation and Acylation of Amine and Thioamide Groups

The strategic modification of the 3-amino and 2-carbothioamide groups through alkylation and acylation is a key strategy in the development of new analogues. These modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Alkylation: The introduction of alkyl groups to the amine or thioamide moieties can alter the compound's lipophilicity and steric profile. For instance, in the synthesis of related pyridine-2-carboxaldehyde thiosemicarbazone analogues, the alkylation of amino-2-(1,3-dioxolan-2-yl)pyridines is a crucial step. This process yields various N-alkylamino derivatives, which are then condensed with thiosemicarbazide to form the final thiosemicarbazone products. This approach allows for the systematic exploration of how different alkyl substituents on the amino group impact biological efficacy.

Acylation: The acylation of the amino group to form amides is another important synthetic route. Acetylation of amino acetal precursors is employed to generate amide thiosemicarbazones. nih.gov This transformation not only changes the electronic properties of the amino group but can also introduce new points for hydrogen bonding, potentially altering the molecule's binding affinity to its target. The synthesis of acetamides from aminopyridine precursors has been reported, highlighting a viable method for creating acylated derivatives. nih.gov

Introduction of Substituents on the Pyridine Ring for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), various substituents have been introduced onto the pyridine ring of 3-aminopyridine-2-carbothioamide and its analogues. These studies are crucial for understanding how modifications to the core structure affect the compound's biological activity, such as its antineoplastic properties. nih.gov

The synthesis of substituted pyridine-2-carboxaldehyde thiosemicarbazones has been a focal point of such research. For example, the introduction of a methyl group at the 4-position of the pyridine ring has been shown to produce a highly active compound against L1210 leukemia. nih.gov The general synthetic strategy often involves the oxidation of a substituted nitropicoline to the corresponding aldehyde, which is then converted to the thiosemicarbazone, followed by the reduction of the nitro group to an amino group. nih.govmdpi.com

Systematic SAR studies on related pyridine-2-carboxylic acid thiazol-2-ylamide have demonstrated that substituents at the 3-position of the pyridine ring can impart selectivity for different metalloenzymes. nih.gov This underscores the importance of the substitution pattern on the pyridine ring for determining the biological and pharmacological profile of these compounds. The table below summarizes the impact of different substituents on the pyridine ring on the activity of related compounds.

| Compound/Analogue | Pyridine Ring Substituent(s) | Observed Activity/Significance |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 4-methyl | High activity against L1210 leukemia. nih.gov |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | None | Active against L1210 leukemia. nih.gov |

| 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones | Various | Potent tyrosine kinase inhibitors. |

| 3,5-Diaryl-2-aminopyridine Derivatives | 3-phenol, 5-phenylpiperazine | Potent and selective inhibitors of ALK2. acs.org |

Modern Synthetic Techniques and Yield Optimization

Modern synthetic methodologies are being employed to improve the efficiency and yield of 3-aminopyridine-2-carbothioamide and its analogues. These techniques offer advantages over classical methods in terms of reaction times, yields, and environmental impact.

One such technique is microwave-assisted synthesis . This method has been successfully used for the rapid and efficient preparation of aminopyridine derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating. mdpi.comrsc.org For instance, the synthesis of aminopyridine acetamides has been achieved with good yields under microwave irradiation. mdpi.com

Multicomponent reactions (MCRs) represent another modern approach, providing a convenient and flexible route to substituted 2-aminopyridines in a one-pot synthesis. nih.gov This strategy is advantageous due to its atom economy, reduced waste generation, and high yields.

The Gewald reaction , a well-established method for the synthesis of 2-aminothiophenes, shares mechanistic principles that can be applied to the synthesis of related heterocyclic systems. Modified Gewald reactions have been developed to produce novel 3-acetyl-2-aminothiophenes, showcasing the adaptability of this reaction. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of aminopyridines. These methods allow for the efficient construction of carbon-nitrogen bonds, which is a key step in the synthesis of the 3-aminopyridine (B143674) core.

Ligand Properties and Chelation Sites

The coordination behavior of 3-aminopyridine-2-carbothioamide is dictated by the presence of multiple potential donor atoms: the pyridine nitrogen, the amino group nitrogen, and the sulfur and nitrogen atoms of the carbothioamide moiety. This arrangement allows for various coordination modes, making it a versatile ligand for complexation with a wide range of metal ions.

N,N,S-Donor Ligand Set Characteristics in Thiosemicarbazones

Thiosemicarbazones are well-established as a significant class of sulfur/nitrogen donor ligands. acs.org They typically act as chelating agents, forming stable complexes with both transition and main group metals. acs.org The most common coordination mode for thiosemicarbazones derived from pyridine-2-carbaldehyde involves a tridentate chelation through the pyridyl nitrogen, the imine nitrogen, and the thione/thiolate sulfur atom, forming a stable N,N,S-donor set. nih.gov This coordination is facilitated by the formation of two stable five-membered chelate rings upon complexation.

The thione-thiol tautomerism of the thiosemicarbazone moiety is a crucial aspect of its coordination chemistry. acs.org In the solid state, these ligands predominantly exist in the thione form, as evidenced by the presence of ν(N-H) bands and the absence of a ν(S-H) band around 2500-2600 cm⁻¹ in their infrared spectra. acs.org Upon complexation, the ligand can coordinate as a neutral molecule in its thione form or, more commonly, as a monoanionic ligand after deprotonation of the N-H group to the thiol form. mdpi.com The deprotonated thiolato sulfur is a soft donor and forms strong bonds with many transition metals.

Stoichiometry and Coordination Geometry of Metal Complexes

The stoichiometry of metal complexes with thiosemicarbazone ligands is typically 1:1 or 1:2 (metal:ligand), leading to a variety of coordination geometries. In the case of tridentate N,N,S ligands like those derived from pyridine-2-carbaldehyde, 1:2 complexes with the general formula [M(L)₂] are common, where the metal ion is in an octahedral environment. tandfonline.com For instance, iron(III) and gallium(III) form such complexes with 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). researchgate.net

The coordination geometry is influenced by the metal ion's nature, its oxidation state, and the presence of other co-ligands. For example, manganese(II) complexes with pyridine-based thiosemicarbazones often exhibit a distorted octahedral geometry with a general composition of [Mn(L)₂X₂], where X is a halide or nitrate. ijpsr.com Similarly, cobalt(II) complexes can adopt different geometries based on spectroscopic and magnetic data. tandfonline.com Binuclear and tetranuclear zinc(II) complexes with thiosemicarbazone ligands have also been reported, showcasing the structural diversity achievable. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-carbothioamide ligands is generally achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Preparation of Transition Metal Complexes (e.g., Fe, Cu, Zn, Mn, Co, Ni, Ga) with Pyridine-Carbothioamide Ligands

The synthesis of transition metal complexes with ligands similar to 3-aminopyridine-2-carbothioamide has been widely reported. For instance, the iron(III) and gallium(III) complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) were synthesized by reacting the ligand with the corresponding metal salt. researchgate.net Similarly, manganese(II) complexes with 2-formyl pyridine thiosemicarbazone have been prepared and characterized. ijpsr.com

The general procedure for synthesizing these complexes involves dissolving the ligand in a suitable solvent, such as ethanol, and adding a solution of the metal salt (e.g., chloride, nitrate, or sulfate) in a stoichiometric ratio. ijpsr.comnih.gov The reaction mixture is often refluxed for several hours, after which the solid complex precipitates and can be collected by filtration, washed, and dried. nih.gov The synthesis of nickel(II) thiosemicarbazone complexes has also been achieved using microwave irradiation, which can significantly reduce reaction times. orientjchem.org

Table 1: Examples of Synthesized Transition Metal Complexes with Related Thiosemicarbazone Ligands

| Metal Ion | Ligand | Stoichiometry (M:L) | Reference |

| Fe(III) | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 1:2 | researchgate.net |

| Ga(III) | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 1:2 | researchgate.net |

| Mn(II) | 2-Formyl pyridine thiosemicarbazone | 1:2 | ijpsr.com |

| Co(II) | Various bis(thiosemicarbazones) | 1:1 | acs.org |

| Ni(II) | 2,3,4-Trihydroxybenzaldehydethiosemicarbazone | 1:1 and 1:2 | researchgate.net |

| Cu(II) | 2-acetylpyridine-N(4)-methyl-thiosemicarbazone | 1:1 and 2:2 | nih.gov |

| Zn(II) | Pyruvaldehydethiosemicarbazone | 1:1 (forms binuclear and tetranuclear species) | nih.gov |

Spectroscopic Analysis (UV-Vis, FT-IR, NMR, EPR) of Complexes

Spectroscopic methods are indispensable for characterizing metal complexes of pyridine-carbothioamide ligands.

FT-IR Spectroscopy: Infrared spectroscopy provides crucial information about the coordination mode of the ligand. A key indicator of coordination through the azomethine nitrogen is the shift of the ν(C=N) band to lower wavenumbers in the complex's spectrum compared to the free ligand. nih.gov The coordination of the thione sulfur is typically confirmed by a shift in the ν(C=S) band. orientjchem.org In the case of deprotonation and coordination as a thiolato sulfur, the ν(C=S) band disappears and a new band corresponding to ν(C-S) may appear at a lower frequency. The involvement of the pyridine nitrogen in coordination can also be inferred from shifts in the pyridine ring vibrations.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal center. The spectra are characterized by intraligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. mdpi.com For example, octahedral Co(II) complexes typically show characteristic d-d transitions. nih.gov The UV-Vis spectra of Cu(II) complexes can provide evidence for square planar or distorted octahedral geometries. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II), Ga(III), and sometimes Ni(II). researchgate.net Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are affected. For instance, the signal of the N-H proton of the thiosemicarbazone moiety often disappears upon deprotonation and complexation. nih.gov Shifts in the signals of the pyridine ring protons and carbons can confirm the coordination of the pyridine nitrogen.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II), Mn(II), and high-spin Fe(III) and Co(II). The EPR spectrum provides information about the oxidation state, spin state, and the symmetry of the coordination environment of the metal ion.

Table 2: Typical Spectroscopic Data for Thiosemicarbazone Metal Complexes

| Spectroscopic Technique | Key Observables and Interpretations |

| FT-IR | Shift of ν(C=N) to lower frequency (coordination of azomethine N). nih.gov Shift or disappearance of ν(C=S) (coordination of thione/thiolato S). orientjchem.org Shifts in pyridine ring vibrations (coordination of pyridine N). |

| UV-Vis | Intraligand transitions (π→π, n→π). Ligand-to-metal charge transfer (LMCT) bands. d-d transitions (provide information on coordination geometry). mdpi.com |

| ¹H NMR (for diamagnetic complexes) | Disappearance of N-H proton signal (deprotonation). Shifts in aromatic and azomethine proton signals upon coordination. nih.gov |

| ¹³C NMR (for diamagnetic complexes) | Shifts in the C=S and C=N carbon signals upon coordination. acs.org |

| EPR (for paramagnetic complexes) | g-values and hyperfine coupling constants provide information on the metal ion's electronic structure and coordination environment. |

Single Crystal X-ray Diffraction Studies for Elucidating Complex Structures

The definitive method for determining the three-dimensional structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

X-ray crystal structures of numerous thiosemicarbazone complexes have been reported, confirming the N,N,S tridentate coordination mode. nih.gov For example, the crystal structures of the iron(III) and gallium(III) complexes of Triapine show a distorted octahedral geometry with two deprotonated ligands coordinating to the metal center. researchgate.net The ligand acts as a planar tridentate N,N,S donor.

Similarly, the crystal structures of zinc(II) complexes with pyruvaldehyde thiosemicarbazone ligands have revealed the formation of both binuclear and tetranuclear species, where the ligand coordinates in a tetradentate fashion and sulfur atoms act as bridges between the metal centers. nih.gov These studies are crucial for understanding the structure-activity relationships of these compounds.

Stability and Reactivity of Metal-Carbothioamide Complexes in Biological Media

The stability and reactivity of metal complexes in biological environments are critical determinants of their therapeutic potential. For derivatives of 3-Aminopyridine-2-carbothioamide, these properties dictate their mechanism of action, bioavailability, and ultimately their efficacy. The intricate interplay between the metal center, the carbothioamide ligand, and the surrounding biological milieu, rich in potential coordinating molecules, governs the ultimate fate and activity of these complexes.

The chelation of a metal ion by a 3-Aminopyridine-2-carbothioamide derivative can significantly alter its biological activity and pharmacodynamic profile. This modulation arises from a combination of factors, including changes in lipophilicity, which affects cell permeability, and the redox potential of the metal center, which can influence its ability to participate in biological redox reactions. pnrjournal.com The nature of the metal ion itself is a key determinant of the resulting complex's biological effect.

A pertinent example, highlighting the influence of the metal ion, is observed in studies of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a structurally similar compound to 3-Aminopyridine-2-carbothioamide. Research on Triapine has demonstrated that the coordination of different metal ions leads to vastly different cytotoxic activities. For instance, gallium(III) complexes of Triapine have been shown to exhibit enhanced cytotoxicity compared to the metal-free ligand, while the corresponding iron(III) complexes display reduced activity. nih.gov This underscores the principle that the choice of the metal is a critical factor in the design of therapeutically active metal-based drugs. nih.gov

To illustrate the impact of metal chelation on cytotoxicity, the following table presents the half-maximal inhibitory concentration (IC50) values for Triapine and its metal complexes against various cancer cell lines.

| Compound/Complex | Cell Line | IC50 (µM) |

| Triapine | 41M | >100 |

| [Ga(Triapine)₂]Cl | 41M | 0.8 ± 0.1 |

| [Fe(Triapine)₂]Cl | 41M | >100 |

| Triapine | SK-BR-3 | 0.20 ± 0.03 |

| [Ga(Triapine)₂]Cl | SK-BR-3 | 0.07 ± 0.01 |

| [Fe(Triapine)₂]Cl | SK-BR-3 | 0.5 ± 0.1 |

Data sourced from studies on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a compound structurally analogous to 3-Aminopyridine-2-carbothioamide. nih.gov

Once inside the cell, metal-carbothioamide complexes are subject to a variety of interactions with intracellular components. A particularly significant interaction is with glutathione (B108866) (GSH), a tripeptide that is the most abundant non-protein thiol in mammalian cells and a key player in maintaining cellular redox homeostasis.

For copper complexes of thiosemicarbazones, which are structurally related to 3-Aminopyridine-2-carbothioamide, their intracellular activity is often linked to their interaction with glutathione. It is proposed that the Cu(II) complex undergoes reduction by glutathione to form a Cu(I) species. This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.

The interaction can be more complex than simple redox cycling. Evidence suggests that ternary adducts can form between the copper-thiosemicarbazone complex and glutathione. The stability of these adducts is crucial for the subsequent biological activity. The formation of these intracellular metal-ligand adducts is a key step in the mechanism of action for this class of compounds. The specific nature of these adducts, however, is still an area of active investigation and is likely dependent on the specific thiosemicarbazone ligand and the intracellular environment.

The general scheme for the interaction of a Cu(II)-thiosemicarbazone complex with glutathione can be summarized as follows:

Reduction: The Cu(II)-thiosemicarbazone complex is reduced by glutathione (GSH) to a Cu(I)-thiosemicarbazone complex.

Adduct Formation: The Cu(I) complex can then form an adduct with glutathione.

Redox Cycling and ROS Generation: The Cu(I) species can participate in redox cycling, leading to the production of reactive oxygen species.

This process highlights the dynamic nature of these metal complexes within the cellular environment and emphasizes the critical role of intracellular thiols like glutathione in mediating their biological effects.

Molecular Mechanisms of Action and Biological Activities

Anticancer Activities and Cytotoxicity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

Triapine, or 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a promising chemotherapeutic agent that has been the subject of numerous studies and clinical trials. nih.govfrontiersin.org Its anticancer effects are primarily attributed to its ability to inhibit ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair. nih.govfrontiersin.org

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase is an essential enzyme that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, which are the necessary precursors for DNA synthesis and repair. nih.govmdpi.com Triapine is a potent inhibitor of RR, demonstrating significantly higher potency than the clinically used inhibitor hydroxyurea. nih.govnih.gov The inhibition of RR by Triapine is a key mechanism underlying its cytotoxic effects on rapidly proliferating cancer cells. nih.gov

The catalytic activity of ribonucleotide reductase relies on a tyrosyl free radical located in its small subunit (R2). frontiersin.orgnih.gov Triapine's inhibitory action involves the quenching or destruction of this essential tyrosyl radical. nih.govmdpi.com The active form of the drug is a complex formed with iron, specifically the Fe(II)-Triapine complex. nih.govaacrjournals.org This complex directly or indirectly leads to the inactivation of the tyrosyl radical, thereby halting the enzyme's function. aacrjournals.orgnih.gov Studies have shown that the Fe(II)-Triapine complex can directly reduce the tyrosyl radical of the R2 subunit. researchgate.net Electron paramagnetic resonance measurements have confirmed the complete quenching of the tyrosyl radical in RR subunits upon incubation with the Fe(II)-Triapine complex. nih.govaacrjournals.org

By inactivating ribonucleotide reductase, Triapine causes a rapid depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs). nih.gov This scarcity of essential building blocks for DNA leads to the cessation of DNA synthesis. nih.govnih.gov Consequently, cancer cells, which are characterized by high rates of proliferation, are selectively starved of the nucleotides required for replication. nih.gov Furthermore, the lack of dNTPs also hampers DNA repair mechanisms, making cancer cells more susceptible to DNA damage. nih.govfrontiersin.orgnih.gov The combined effects of inhibiting DNA synthesis and preventing DNA repair contribute synergistically to cell cycle arrest and apoptosis. aacrjournals.org

Modulation of Cellular Iron Metabolism and Reactive Oxygen Species (ROS) Generation

Triapine's mechanism of action is intricately linked to its ability to chelate iron and influence cellular iron homeostasis. aacrjournals.orgresearchgate.net The formation of a redox-active iron complex is central to its biological activity. nih.gov

Triapine acts as an efficient iron chelator, forming a stable complex with iron. mdpi.comaacrjournals.org It can interfere with normal cellular iron uptake by chelating iron that would otherwise be taken up from transferrin. aacrjournals.org While Triapine can inhibit iron uptake from transferrin, some clinical studies have noted transient increases in serum iron and ferritin levels in patients, suggesting a complex effect on systemic iron metabolism without causing a net loss of body iron. aacrjournals.org The process of transferrin uptake and iron release is a regulated cycle involving receptor-mediated endocytosis, which can be modulated by the cell's iron status. nih.govresearchgate.net

Heme Oxidation and Cytochrome c Release from Mitochondria

Research into the molecular activity of 3-Aminopyridine-2-carbothioamide (3-AP), also known as Triapine, has elucidated its role in promoting oxidative stress within cells. A significant finding is the compound's ability to induce the oxidation of heme iron. nih.gov Electron paramagnetic resonance (EPR) studies have shown a substantial increase in the high-spin heme iron signal in peripheral blood lymphocytes from patients with refractory solid tumors following the administration of 3-AP. nih.gov This increase was most pronounced at 2 hours post-treatment and remained elevated at 4.5 and 22 hours. nih.gov

This observation supports the hypothesis that 3-AP-mediated reactive oxygen species (ROS) generation leads to the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway. nih.gov Upon its release into the cytoplasm, the heme component of cytochrome c undergoes oxidation, which is detectable by EPR. nih.gov While it is a compelling hypothesis that the detected heme signal originates from cytochrome c and is involved in oxidative damage, establishing this definitively has been challenging. nih.gov The alteration of iron (Fe²⁺) in hemoglobin to methemoglobin (Fe³⁺) by 3-AP further illustrates its impact on iron-containing proteins and cellular redox balance. nih.gov

Induction of Apoptosis and Cell Cycle Perturbations

The cytotoxic effects of 3-Aminopyridine-2-carbothioamide are significantly attributed to its capacity to trigger programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Regulation of Pro-apoptotic Factors (e.g., Apaf-1, Caspases) and Anti-apoptotic Proteins

The release of cytochrome c from the mitochondria, as induced by 3-AP, is a pivotal step in activating the apoptotic cascade. nih.govnih.gov In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, forms a multi-protein complex known as the apoptosome. nih.govnih.govnih.gov This complex then recruits and activates procaspase-9, an initiator caspase. nih.govnih.gov Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell. nih.gov

The Bcl-2 family of proteins are critical upstream regulators of this process. nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL function to prevent the release of cytochrome c from the mitochondria. nih.govnih.gov It is hypothesized that pro-apoptotic signals, potentially influenced by compounds like 3-AP, can inhibit these anti-apoptotic proteins, thereby facilitating mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.gov

Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

In addition to inducing apoptosis, 3-Aminopyridine-2-carbothioamide has been shown to disrupt cell cycle progression, specifically causing an arrest in the G2/M phase. nih.gov This effect has been observed in various cancer cell lines. The transition from the G2 to the M phase of the cell cycle is a tightly regulated process that involves the activation of the Cyclin B1-Cdc2 kinase complex, also known as the M-phase promoting factor (MPF). nih.gov Disruption of this process leads to a halt in cell division. Studies on structurally related compounds have shown that G2/M arrest can be associated with increased levels of Cyclin B1 and downregulation of Cyclin A. nih.gov This arrest prevents cells from entering mitosis, and prolonged arrest can ultimately trigger apoptosis. nih.govnih.gov

Interaction with Other Molecular Targets (e.g., Histone Deacetylase 8, Topoisomerases, c-Met kinase)

Histone Deacetylase 8 (HDAC8): There is currently no direct evidence to suggest that 3-Aminopyridine-2-carbothioamide is an inhibitor of HDAC8. However, various other aminopyridine and benzamide (B126) derivatives have been investigated as inhibitors of histone deacetylases. acs.orgnih.govnih.gov For example, a novel series of potent and selective HDAC3 inhibitors containing an N-(2-aminophenyl)-benzamide unit has been described, and other studies have focused on 2-aminopyridine-based dual inhibitors of CDK/HDAC. acs.orgdrugbank.com

Topoisomerases: Thiosemicarbazones are known for their metal-chelating properties and biological activities. Acridine-thiosemicarbazone derivatives, which share the thiosemicarbazone moiety with 3-AP, have been shown to act as inhibitors of Topoisomerase IIα. nih.gov These compounds can intercalate into DNA and disrupt the function of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. nih.gov However, direct inhibition of topoisomerases by 3-Aminopyridine-2-carbothioamide itself has not been a primary focus of investigation.

c-Met kinase: Several studies have identified aminopyridine derivatives as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and angiogenesis. nih.govmdpi.com For instance, a series of 2-aminopyridine-3-carboxamide (B84476) derivatives were designed and found to inhibit c-Met, with some compounds showing IC₅₀ values in the nanomolar range. nih.govresearchgate.net Thieno[3,2-b]pyridine-based compounds have also been developed as potent inhibitors of both c-Met and VEGFR2 tyrosine kinases. researchgate.net These findings indicate that the aminopyridine scaffold is a viable pharmacophore for targeting this kinase, although specific studies on 3-Aminopyridine-2-carbothioamide's c-Met inhibitory activity are not prominent.

Radiosensitizing Effects and Synergistic Interactions with DNA-Damaging Agents

3-Aminopyridine-2-carbothioamide (Triapine) has demonstrated significant potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment. nih.govnih.gov Its ability to inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis and repair, is central to this effect. nih.govnih.gov

Exposure of human tumor cell lines to Triapine before or immediately after irradiation leads to an increase in radiosensitivity. nih.gov This is believed to occur because the inhibition of DNA repair processes by Triapine leaves radiation-induced DNA damage unrepaired, ultimately leading to cell death. nih.govnih.gov In vivo studies using tumor xenografts in mice have confirmed that the administration of Triapine immediately following irradiation results in a tumor growth delay that is greater than the additive effect of either treatment alone. nih.gov

Furthermore, Triapine exhibits synergistic effects when combined with various DNA-damaging chemotherapeutic agents. nih.gov Studies have shown that combining Triapine with agents such as cisplatin (B142131) and doxorubicin (B1662922) results in a synergistic inhibition of leukemia cell growth. nih.gov This synergy is attributed to Triapine's ability to prevent the repair of DNA lesions created by these agents. nih.gov A phase I clinical study of 3-AP combined with radiochemotherapy in advanced-stage cervical cancer demonstrated a high rate of clinical response. nih.gov

Antimicrobial Activities

The antimicrobial potential of compounds structurally related to 3-Aminopyridine-2-carbothioamide has been explored. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides, which are structural analogs, have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds displayed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Some derivatives also showed activity against Mycobacterium tuberculosis and M. kansasii. nih.gov Additionally, ring-fused thienopyridines have been reported to possess antimicrobial and antiprotozoal activities. nih.gov While these findings suggest that the broader structural class may have antimicrobial potential, specific and detailed studies on the antimicrobial activity of 3-Aminopyridine-2-carbothioamide itself are not extensively documented in the reviewed literature.

Data Tables

Table 1: Effects of 3-Aminopyridine-2-carbothioamide on Cellular Processes

| Cellular Process | Effect | Key Molecular Targets/Mediators | References |

|---|---|---|---|

| Heme Oxidation | Increased oxidation of heme iron | Cytochrome c, Hemoglobin | nih.gov, nih.gov |

| Apoptosis | Induction of apoptosis | Cytochrome c, Apaf-1, Caspases | nih.gov, nih.gov, nih.gov, nih.gov |

| Cell Cycle | G2/M Phase Arrest | Cyclin B1-Cdc2 (MPF) | nih.gov, nih.gov |

| Radiosensitization | Enhancement of radiation effects | Ribonucleotide Reductase, DNA Repair Pathways | nih.gov, nih.gov |

| Synergy | Synergistic effects with DNA-damaging agents | Ribonucleotide Reductase, DNA Repair Pathways | nih.gov |

Table 2: Investigated Activities of Structurally Related Compounds

| Molecular Target/Activity | Compound Class | Findings | References |

|---|---|---|---|

| HDAC Inhibition | N-(2-aminophenyl)-benzamides, 2-aminopyridine (B139424) derivatives | Potent inhibition of HDACs, particularly class I | drugbank.com, acs.org |

| Topoisomerase IIα Inhibition | Acridine-thiosemicarbazone derivatives | Inhibition of Topo IIα and DNA intercalation | nih.gov |

| c-Met Kinase Inhibition | 2-aminopyridine-3-carboxamide derivatives, Thieno[3,2-b]pyridines | Potent inhibition of c-Met kinase activity | nih.gov, mdpi.com, researchgate.net, researchgate.net |

| Antimicrobial Activity | N-substituted 3-aminopyrazine-2-carboxamides, Thienopyridines | Activity against fungi and mycobacteria | nih.gov, nih.gov |

Article on 3-Aminopyridine-2-carbothioamide Cannot Be Generated

Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available to generate an article on the chemical compound “3-Aminopyridine-2-carbothioamide” that adheres to the requested outline. The compound, identified by the CAS Number 42242-12-6, is a known chemical entity chemicalbook.com. However, dedicated research detailing its specific biological activities as required for the sections on antibacterial, antifungal, antiviral, and neuroprotective potential could not be located in the public domain.

The available scientific literature focuses on structurally related but distinct molecules. These include:

Isomers: Research is available for isomers such as 2-aminopyridine-3-carbothioamide (B1291527) chemicalbook.com.

Analogues with different heterocyclic cores: Studies on compounds like 3-aminopyrazine-2-carboxamides detail antimicrobial activities, but these findings are specific to the pyrazine (B50134) core, not the pyridine (B92270) core requested nih.govnih.gov.

Analogues with different functional groups: Significant research exists for related compounds where the carbothioamide group is replaced. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has been investigated for its neuroprotective and antitumor activities nih.gov. Similarly, the oxygen analogue, 3-aminopyridine-2-carboxamide, is documented in chemical databases chemimpex.com.

Fused-ring systems: Research on derivatives like 3-aminothieno[2,3-b]pyridine-2-carbothioamide, which feature a thiophene (B33073) ring fused to the pyridine structure, is also available but not applicable to the single-ring compound specified nih.gov.

Given the strict requirement to focus solely on "3-Aminopyridine-2-carbothioamide" and to populate detailed sections on its specific biological activities, the lack of primary research literature for this precise compound prevents the creation of a scientifically accurate and informative article as outlined. Introducing data from related but structurally different molecules would violate the core instructions of the request and would be scientifically inappropriate, as small structural changes can lead to vastly different biological properties.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Modifications with Biological Potency

Influence of Substituent Nature and Position on Cytotoxicity and Enzyme Inhibition

The biological activity of 3-aminopyridine-2-carbothioamide analogs is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring and the thioamide group. For instance, in a series of 3-aminoimidazo[1,2-α]pyridine compounds, the cytotoxicity against various cancer cell lines was found to be highly dependent on the substituents. nih.gov A compound featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the most potent inhibitory activity against the HT-29 cancer cell line, with an IC50 value of 4.15 ± 2.93 µM. nih.gov Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position also showed promise against B16F10 cancer cells, with an IC50 of 21.75 ± 0.81 µM. nih.gov

Similarly, studies on pyridine-3-carboxamide (B1143946) analogs revealed that the position and type of substituents on the aromatic rings were critical for their biological activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov An analog with a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another was particularly effective. nih.gov The introduction of a fluorine atom into the B ring of 3-(pyridine-3-yl)-2-oxazolidinone derivatives significantly enhanced their antibacterial activity. nih.gov The strategic placement of substituents is therefore a key factor in optimizing the cytotoxic and enzyme-inhibiting properties of these compounds.

Interactive Table: Cytotoxicity of Substituted Imidazo[1,2-α]pyridine Derivatives

| Compound | Substituent at C-2 | Substituent at C-3 | Target Cell Line | IC50 (µM) |

| 12 | Nitro group | p-Chlorophenyl group | HT-29 | 4.15 ± 2.93 |

| 14 | Tolyl moiety | p-Chlorophenyl amine | B16F10 | 21.75 ± 0.81 |

| 18 | 2,4-Difluorophenyl moiety | p-Chlorophenyl amine | B16F10 | 14.39 ± 0.04 |

| 11 | Indole moiety | Not specified | MCF-7 | 20.47 ± 0.10 |

Effects of Alkyl Chain Length on Antimicrobial Efficacy

The length of alkyl chains attached to the core structure of pyridine-2-carbothioamide (B155194) derivatives has a discernible effect on their antimicrobial properties. Research on 4-alkylthiopyridine-2-carbothioamides has shown that the hydrophobicity of the alkyl group, which is directly related to its chain length, influences their antimycobacterial and antifungal activities. nih.gov Generally, an increase in the length of the carbon side chain in alkyl derivatives leads to enhanced antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii, as well as increased antibacterial activity. researchgate.net This trend is also observed in other classes of antimicrobial compounds, where longer alkyl chains often correlate with greater potency up to a certain point. nih.govresearchgate.net For example, in a series of N-substituted 3-aminopyrazine-2-carboxamides, both antimycobacterial and antibacterial activities were found to increase with the lengthening of the alkyl chain. researchgate.net

The Role of Metal Coordination in Enhancing or Modulating Biological Activity

The coordination of 3-aminopyridine-2-carbothioamide and its analogs to metal ions can significantly enhance or alter their biological activity. The resulting metal complexes often exhibit different, and sometimes superior, therapeutic properties compared to the free ligands. For instance, the coordination of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) to gallium(III) was found to increase its cytotoxicity against human cancer cell lines, whereas the iron(III) complexes showed reduced cytotoxic activity compared to the metal-free thiosemicarbazone. nih.gov This suggests that the choice of metal ion is crucial in modulating the biological effect. The formation of metal complexes is believed to be essential for the anticancer effect of compounds like 3-AP, potentially through the inhibition of ribonucleotide reductase or the generation of reactive oxygen species. nih.gov The coordination can also influence other biological properties, such as antimicrobial activity. mdpi.com

Impact of Molecular Lipophilicity on Cellular Permeation and Activity

The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical determinant of its ability to cross cell membranes and reach its intracellular target. In the context of 3-aminopyridine-2-carbothioamide derivatives, lipophilicity plays a significant role in their biological activity. For 4-alkylthiopyridine-2-carbothioamides, their antimicrobial activity is influenced by the hydrophobicity of the alkyl group. nih.gov An optimal level of lipophilicity is generally required for effective cellular permeation. If a compound is too hydrophilic, it may not be able to cross the lipid bilayer of the cell membrane, while a compound that is excessively lipophilic might get trapped within the membrane. Therefore, modifying the structure to achieve a balanced lipophilicity is a key strategy in the design of potent derivatives.

Computational Chemistry and Molecular Modeling

Molecular Dynamics and Energy Minimization Simulations (e.g., AMBER Forcefield)

Computational methods, particularly molecular dynamics (MD) simulations and energy minimization, are powerful tools for investigating the three-dimensional structures and dynamic behavior of molecules like 3-aminopyridine-2-carbothioamide and its derivatives. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netias.ac.in This approach allows for the calculation of various molecular properties and reactivity descriptors. nih.gov For related aminopyridine and carbothioamide compounds, DFT calculations are often performed to optimize the molecular geometry and analyze vibrational spectra. researchgate.netnih.gov However, specific DFT studies detailing the electronic structure and reactivity of 3-Aminopyridine-2-carbothioamide have not been identified in the surveyed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its tendency to undergo chemical reactions. researchgate.netresearchgate.net A smaller gap generally indicates higher reactivity. nih.gov

For various related pyridine and thiosemicarbazone derivatives, HOMO-LUMO energy gaps have been calculated to predict their electronic and optical properties. researchgate.netresearchgate.netajchem-a.com For instance, studies on similar heterocyclic compounds use the HOMO-LUMO gap to assess their potential as nonlinear optical materials or to understand charge transfer mechanisms within the molecule. researchgate.netajchem-a.com A specific calculation of the HOMO-LUMO gap for 3-Aminopyridine-2-carbothioamide is not documented in the available research.

Determination of Quantum Chemical Parameters (Chemical Hardness, Electrophilicity Index)

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), are used to quantify the global reactivity of a molecule. nih.govdergipark.org.tr Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. researchgate.net The electrophilicity index measures the propensity of a species to accept electrons. nih.govdergipark.org.tr

These parameters are defined by the following equations:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Potential (µ): µ = (ELUMO + EHOMO) / 2

Electrophilicity Index (ω): ω = µ2 / 2η

While these parameters have been calculated for other aminopyridines and related structures to describe their biological activity and reactivity, specific values for 3-Aminopyridine-2-carbothioamide are not present in the reviewed scientific literature. nih.govdergipark.org.tr

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govresearchgate.net This simulation helps in understanding the binding mode and affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.govbiorxiv.org

Studies on various 2-aminopyridine (B139424) derivatives have employed molecular docking to investigate their binding modes as kinase inhibitors, identifying crucial amino acid residues for interaction. nih.gov Similarly, docking studies are common for carbothioamide and thiosemicarbazone compounds to explore their potential as anticancer or antimicrobial agents. nih.gov However, specific molecular docking studies detailing the binding interactions of 3-Aminopyridine-2-carbothioamide with any biological target are not reported in the available literature.

In Silico Pharmacokinetic Predictions (ADME)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.govbenthamscience.com These predictions help to identify potential liabilities and optimize the pharmacokinetic profile of drug candidates. researchgate.netcmjpublishers.com Parameters such as solubility, permeability, and adherence to drug-likeness rules (like Lipinski's Rule of Five) are commonly evaluated. dergipark.org.trresearchgate.net

While in silico ADME predictions have been performed for libraries of related heterocyclic compounds, a specific ADME profile for 3-Aminopyridine-2-carbothioamide is not available in the public domain. researchgate.netcmjpublishers.com

Table 1: General ADME Parameters Evaluated in Silico This table is for illustrative purposes of the types of data generated in ADME studies, as specific data for 3-Aminopyridine-2-carbothioamide is unavailable.

| Parameter | Description | Typical Acceptable Range (Drug-Likeness) |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | Number of electronegative atoms (O, N). | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | < 140 Ų |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By using calculated molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including aminopyrazoles and other carboxamide derivatives, to understand the structural requirements for their therapeutic activity. researchgate.netnih.gov These models help identify which structural features are favorable or detrimental to the desired biological effect. nih.gov A specific QSAR model or study involving 3-Aminopyridine-2-carbothioamide as part of a compound series has not been found in the scientific literature.

Preclinical and Clinical Investigations of 3 Aminopyridine 2 Carboxaldehyde Thiosemicarbazone Triapine As a Therapeutic Agent

In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines

Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines in preclinical studies. nih.govresearchgate.netgrantome.com This potent antineoplastic activity has been observed in various hematological and solid tumor cell lines, establishing its potential as a broad-spectrum anticancer agent. nih.govgrantome.com

The National Cancer Institute (NCI) screened Triapine against its panel of 60 human tumor cell lines, revealing a mean GI50 (the concentration required to inhibit cell growth by 50%) of 1.6 micromolar. grantome.com Among the tested cell lines, leukemia and renal cancer cells were found to be the most consistently sensitive to Triapine. grantome.com

Notably, Triapine has shown efficacy in cell lines that have developed resistance to other chemotherapeutic agents. For instance, it has demonstrated potent inhibitory activity against hydroxyurea-resistant L1210 leukemia cells and a hydroxyurea-resistant subline of the human KB nasopharyngeal carcinoma. nih.govnih.gov This suggests that Triapine may have a clinical advantage in treating tumors that have acquired resistance to standard therapies. nih.gov

The cytotoxic activity of Triapine is not limited to its single-agent use. Studies have shown that it can act synergistically with other anticancer drugs. For example, pretreatment with Triapine has been found to increase the cellular uptake of gemcitabine, leading to synergistic growth inhibition in non-small cell lung cancer (NSCLC) cell lines. nih.gov Furthermore, Triapine has been shown to enhance the sensitivity of cancer cells to DNA damaging agents like cisplatin (B142131) and doxorubicin (B1662922), as well as to radiation therapy. nih.govaacrjournals.orgnih.gov

The following table summarizes the in vitro cytotoxic activity of Triapine in various cancer cell lines:

In Vitro Cytotoxicity of Triapine in Various Cancer Cell Lines

| Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Leukemia | L1210 | Potent inhibition of cell growth, including hydroxyurea-resistant sublines. | nih.govnih.gov |

| Nasopharyngeal Carcinoma | KB | Active against wild-type and hydroxyurea-resistant sublines. | nih.gov |

| Colon Cancer | Colo205, Colo320 | Antiproliferative activity of Triapine analogues and their copper complexes in the low micromolar range. | nih.govacs.org |

| Breast Cancer | MCF-7 | Inhibition of DNA synthesis. | nih.gov |

| Ovarian Cancer | SKOV-3 | Sensitization to PARP and topoisomerase inhibitors. | nih.gov |

| General | NCI-60 Cell Line Panel | Average GI50 of 1.6 µM across 60 human tumor cell lines. | grantome.comaacrjournals.org |

In Vivo Antineoplastic Activity Studies in Animal Models (e.g., L1210 Leukemia)

The promising in vitro cytotoxicity of Triapine has been further substantiated by its significant antineoplastic activity in various in vivo animal models. nih.govelsevierpure.com These studies have demonstrated the potent anti-tumor effects of Triapine, highlighting its potential for clinical translation.

In murine models, Triapine has shown remarkable efficacy against L1210 leukemia. nih.govnih.govelsevierpure.com Administration of Triapine to mice bearing L1210 leukemia resulted in a pronounced inhibition of tumor growth and, in some cases, was curative. nih.govelsevierpure.com The compound was active over a broad range of dosages, indicating a favorable therapeutic window. nih.gov Studies have shown that the duration of DNA synthesis inhibition in L1210 cells treated with Triapine in vivo lasted for about 10 hours, suggesting that optimal anticancer activity may require multiple daily doses. nih.gov

Beyond leukemia, Triapine has also demonstrated significant in vivo activity against solid tumors. In mice bearing murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts, Triapine caused a marked inhibition of tumor growth. nih.gov Furthermore, when administered to mice with tumor xenografts immediately after irradiation, Triapine led to a greater than additive increase in radiation-induced tumor growth delay, indicating its potential as a radiosensitizer. aacrjournals.orgnih.gov

Importantly, studies have indicated a pharmacological basis for the therapeutic index of Triapine. The recovery of DNA synthesis in normal mouse tissues, such as the duodenum and bone marrow, was uniformly faster than in L1210 leukemia cells, suggesting a degree of selectivity for cancer cells. nih.gov

Biomarker Identification and Pharmacodynamic Assessment

The development of effective cancer therapies relies on the identification of biomarkers to predict response and monitor treatment efficacy. reactionbiology.com For Triapine, research has focused on pharmacodynamic markers that can provide real-time information about the drug's biological activity. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Real-time Monitoring of Metal Complexes in Biological Samples

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes and has been employed to investigate the mechanism of action of Triapine. nih.govmcw.eduresearchgate.net Triapine is a strong iron chelator, and its interaction with metal ions, particularly iron and copper, is crucial for its biological activity. nih.govnih.govwikipedia.org

EPR spectroscopy allows for the real-time monitoring of Triapine's metal complexes in biological samples. nih.gov Studies using EPR on peripheral blood mononuclear cells (PBMCs) from patients treated with Triapine have detected signals consistent with Fe-transferrin, heme, and low-spin iron or cupric ion complexes. nih.govmcw.edu The formation of Triapine-metal complexes, such as the iron(II)-Triapine and copper(II)-Triapine complexes, can be observed. nih.govnih.gov These complexes are redox-active and are believed to play a role in the generation of reactive oxygen species (ROS), which can damage the ribonucleotide reductase enzyme. nih.govdiva-portal.org

Specifically, EPR spectra of the iron complex of Triapine (FeT2) show characteristic g-values (gz=2.196, gy=2.138, and gx=2.003), and the cupric complex (CuT) also has a distinct EPR signal (g||=2.191 and A||=175 G). nih.gov By monitoring these signals, researchers can gain insights into the pharmacodynamics of Triapine and its interaction with metal ions in a biological context. nih.gov

Evaluation of Ribonucleotide Reductase Activity in Cellular and Tissue Contexts

The primary molecular target of Triapine is ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. researchgate.netnih.govelsevierpure.comnih.gov RR catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate (B83284) counterparts, which are the building blocks of DNA. elsevierpure.com By inhibiting RR, Triapine effectively halts DNA synthesis, particularly in rapidly proliferating cancer cells. elsevierpure.com

Pharmacodynamic studies have evaluated the effect of Triapine on RR activity in both cellular and tissue contexts. nih.govelsevierpure.comnih.gov In vitro and in vivo studies have demonstrated that Triapine is a potent inhibitor of RR, significantly more so than hydroxyurea, another RR inhibitor used in clinical practice. nih.govelsevierpure.com The inhibition of RR by Triapine leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pools necessary for DNA replication. nih.gov

The inhibitory mechanism involves the chelation of the iron center of the R2 subunit of RR by Triapine. nih.govdiva-portal.org This interaction disrupts the tyrosyl radical essential for the enzyme's catalytic activity. nih.govaacrjournals.org The formation of the iron(II)-Triapine complex is considered a key step in this process, which can then react with molecular oxygen to generate damaging reactive oxygen species. nih.govdiva-portal.org The evaluation of RR activity and dNTP levels in tumor cells and tissues serves as a direct pharmacodynamic marker of Triapine's biological effect. nih.gov

Mechanisms of Acquired Resistance and Strategies for Overcoming Them

A significant challenge in cancer therapy is the development of acquired resistance to chemotherapeutic agents. youtube.com Understanding the mechanisms by which cancer cells become resistant to drugs like Triapine is crucial for developing strategies to overcome this resistance and improve patient outcomes. biorxiv.orgmdpi.com

Role of Efflux Transporters (e.g., ABCC1) in Drug Resistance

One of the well-established mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govdongguk.edu These transporters are membrane proteins that actively pump a wide range of structurally and functionally diverse drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Research has indicated that Triapine may be a substrate for certain ABC transporters, including the multidrug resistance-associated protein 1 (MRP1), also known as ABCC1. nih.gov Overexpression of ABCC1 in cancer cells can lead to increased efflux of Triapine, resulting in reduced intracellular drug accumulation and consequently, diminished cytotoxic activity. nih.govnih.gov ABCC1 is known to transport a variety of lipophilic anions and can co-transport drugs with glutathione (B108866). nih.gov

Strategies to overcome ABCC1-mediated resistance could involve the co-administration of Triapine with inhibitors of this efflux pump. By blocking the function of ABCC1, it may be possible to restore the intracellular concentration of Triapine to cytotoxic levels and resensitize resistant cancer cells to its therapeutic effects. nih.gov

Impact of Glutathione Adduct Formation on Drug Efflux

While direct studies on the impact of glutathione adduct formation on the efflux of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) are not extensively detailed in the provided search results, the metabolism of Triapine is a critical factor in its elimination. Metabolism is the primary route of clearance for Triapine. researchgate.net The precise enzymes involved in its metabolism have not been fully elucidated, though CYP1A2 has been identified as a major metabolic pathway. researchgate.net The formation of adducts with molecules like glutathione is a common metabolic process that can alter a drug's properties, including its susceptibility to efflux transporters. This suggests that the formation of a Triapine-glutathione adduct could potentially influence its removal from cancer cells, a process that warrants further investigation to fully understand mechanisms of resistance.

Efficacy in Combination Therapies with Existing Chemotherapeutic Agents

The therapeutic potential of Triapine has been explored in combination with various existing chemotherapeutic agents, with preclinical studies often showing synergistic effects. elsevierpure.com Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govelsevierpure.com By inhibiting RR, Triapine can hinder the ability of cancer cells to repair the DNA damage caused by cytotoxic agents, thereby potentiating their effects. elsevierpure.comnih.gov

Clinical trials have investigated Triapine in combination with several standard chemotherapies:

Doxorubicin: A Phase I study of Triapine and doxorubicin in patients with advanced solid tumors established a maximum tolerated dose for the combination, with myelosuppression and fatigue being the main toxicities. nih.gov

Gemcitabine: A Phase II trial in advanced non-small-cell lung cancer (NSCLC) explored the combination of Triapine and gemcitabine, hypothesizing that Triapine could enhance the intracellular uptake of gemcitabine. nih.gov

These studies highlight the strategy of using Triapine to sensitize cancer cells to the effects of established chemotherapeutic drugs.

Clinical Trial Insights for Related Compounds (e.g., Triapine)

Triapine has been the subject of numerous clinical trials, providing valuable insights into its efficacy, pharmacokinetics, and safety profile. nih.govnih.gov

Efficacy Evaluation Across Various Malignancies

The efficacy of Triapine has been assessed in a range of cancers, with mixed results. researchgate.net

Hematologic Malignancies: Phase I studies in advanced leukemias have shown that Triapine can significantly reduce white blood cell counts, suggesting activity in this setting. nih.gov Peak plasma concentrations achieved in these trials were above the levels required for in vitro and in vivo anti-leukemic effects. nih.gov

Solid Tumors:

Cervical and Vaginal Cancer: Triapine, in combination with cisplatin and radiotherapy, has shown encouraging activity in locally advanced cervical and vaginal cancers. frontiersin.orgnih.gov A Phase II trial demonstrated improved rates of metabolic complete response and progression-free survival with the addition of Triapine. frontiersin.org However, a larger Phase III trial (NRG-GY006) did not confirm a survival benefit. ascopubs.org

Metastatic Renal Cell Carcinoma: A study reported a low response rate of 7% in this patient population. researchgate.net

Advanced Pancreatic Adenocarcinoma: No objective responses were observed in a trial of patients with this malignancy. researchgate.net

Metastatic or Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC): A response rate of 5.9% was noted in this cancer type. researchgate.net

Pharmacokinetic Evaluation in Human Studies

Pharmacokinetic studies have been a key component of Triapine clinical trials, providing data on its absorption, distribution, metabolism, and excretion.

Administration and Distribution: Triapine has been administered intravenously. frontiersin.orgnih.govaacrjournals.org Pharmacokinetic analyses have shown that Triapine's behavior can be described by a multi-compartment model, including plasma and erythrocyte compartments. nih.gov

Linearity and Variability: The pharmacokinetics of Triapine are generally linear, with dose-proportional increases in peak plasma concentration (Cmax) and area under the curve (AUC). aacrjournals.org However, high interpatient variability has been consistently reported. aacrjournals.org

Elimination and Metabolism: The elimination half-life of Triapine is relatively short, with a median of about one hour. researchgate.netaacrjournals.org Metabolism is the primary route of elimination, as urinary excretion is minimal. researchgate.netaacrjournals.org The cytochrome P450 enzyme CYP1A2 has been identified as a major pathway for Triapine metabolism. researchgate.net

Drug Accumulation: Studies have shown no significant drug accumulation with multiple dosing schedules. aacrjournals.org

Oral Bioavailability: An oral bioavailability of 88% has been reported, suggesting the potential for oral administration. nih.gov

Table 2: Pharmacokinetic Parameters of Triapine

| Parameter | Finding | Citation |

|---|---|---|

| Elimination Half-life | Median of approximately 1 hour. | researchgate.netaacrjournals.org |

| Primary Elimination Route | Metabolism | researchgate.netaacrjournals.org |

| Key Metabolic Enzyme | CYP1A2 | researchgate.net |

| Interpatient Variability | High | aacrjournals.org |

| Drug Accumulation | None observed with multiple doses. | aacrjournals.org |

| Oral Bioavailability | 88% | nih.gov |

Management Strategies for Treatment-Related Toxicities (e.g., Methemoglobinemia)

A notable toxicity associated with Triapine is methemoglobinemia, a condition where hemoglobin is oxidized to a form that cannot effectively transport oxygen. nih.govnih.gov

Mechanism: Triapine is thought to induce methemoglobinemia by chelating iron and forming a redox-active complex that can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state. nih.gov

Clinical Manifestations: Symptoms of methemoglobinemia can include shortness of breath, headache, and altered cognition. nih.gov

Management:

Monitoring: Regular monitoring of methemoglobin levels is important in patients receiving Triapine. nih.gov

Supportive Care: Supplemental oxygen can be administered to patients with symptoms. nih.govmedscape.com

Antidotes: Methylene blue is the primary antidote for symptomatic methemoglobinemia. nih.govmedscape.com It acts by facilitating the non-enzymatic reduction of methemoglobin back to functional hemoglobin. nih.gov Ascorbic acid (vitamin C) can also be used as it has been shown to decrease methemoglobin levels. nih.govmedscape.com

The management of methemoglobinemia is a critical aspect of ensuring the safe use of Triapine in clinical settings.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) |

| Glutathione |

| Cisplatin |

| Paclitaxel |

| Doxorubicin |

| Gemcitabine |

| Methylene Blue |

| Ascorbic Acid |

| Hydroxyurea |

| 5-Fluorouracil |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification in Biological Samples

Chromatographic methods are indispensable for the precise measurement of 3-Aminopyridine-2-carbothioamide concentrations in biological fluids and tissues, which is fundamental for pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the bioanalysis of 3-Aminopyridine-2-carbothioamide. researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the accurate quantification of the compound and its metabolites in various biological samples such as plasma, serum, and urine. researchgate.netnih.govnih.gov

The process typically involves an initial sample preparation step, often solid-phase extraction, to isolate the analytes from the complex biological matrix. nih.gov Chromatographic separation is then achieved, commonly using a C18 reversed-phase column, to resolve 3-Aminopyridine-2-carbothioamide from other endogenous and exogenous compounds. researchgate.netnih.gov The subsequent detection by tandem mass spectrometry provides precise quantification based on the specific mass-to-charge ratios of the parent compound and its fragments. mdpi.com For instance, HPLC with UV detection has been utilized to determine the concentration of 3-Aminopyridine-2-carbothioamide in serum and erythrocyte samples. researchgate.net

The development of robust LC-MS/MS methods is crucial for understanding the pharmacokinetic profile of 3-Aminopyridine-2-carbothioamide, as demonstrated in phase I clinical trials where it was used to measure drug concentrations in patient samples. nih.gov These analytical methods are validated according to international guidelines to ensure their accuracy and reliability for clinical and preclinical research. nih.gov

Table 1: LC-MS/MS Parameters for 3-Aminopyridine-2-carbothioamide Analysis

| Parameter | Description |

| Sample Types | Serum, Plasma, Urine, Erythrocytes researchgate.netnih.gov |

| Extraction Method | Solid-Phase Extraction (SPE) nih.gov |

| Chromatographic Column | C18 Reversed-Phase researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS), UV Detection researchgate.netmdpi.com |

Advanced Spectroscopic Techniques for Mechanism Elucidation